REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[C:5]1([C:11]2[CH:12]=[C:13]([OH:17])[CH:14]=[CH:15][CH:16]=2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[C:18](Cl)([CH3:21])([CH3:20])[CH3:19].CCC[CH2:26][CH2:27][CH3:28].[CH2:29](Cl)Cl>>[C:18]([C:14]1[CH:15]=[CH:16][C:11]([C:5]2[CH:6]=[CH:7][C:8]([C:27]([CH3:26])([CH3:28])[CH3:29])=[CH:9][CH:10]=2)=[CH:12][C:13]=1[OH:17])([CH3:21])([CH3:20])[CH3:19] |f:0.1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice water
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Type
|
CUSTOM
|
Details
|
shaken
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added dropwise
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous remainder is twice extracted with 50 mL portions of methylene chloride
|
Type
|
WASH
|
Details
|
The combined organic solutions are washed twice with 50 mL portions of water, 50 mL of saturated aqueous sodium chloride solution
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
Upon standing at room temperature
|
Type
|
CUSTOM
|
Details
|
3-hydroxy-4-t-butylbiphenyl crystallizes from the solution
|
Type
|
CUSTOM
|
Details
|
This is isolated by filtration
|
Type
|
CUSTOM
|
Details
|
successively recrystallized from 100 mL portions of pentane until its melting point
|
Type
|
CUSTOM
|
Details
|
The material is obtained as a white crystalline compound in 6.8 g
|
Type
|
CUSTOM
|
Details
|
yield
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=C(C=C(C=C1)C1=CC=C(C=C1)C(C)(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |